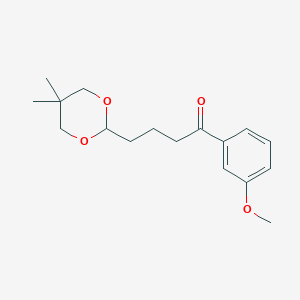

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone

CAS No.: 898786-42-0

Cat. No.: VC2293908

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898786-42-0 |

|---|---|

| Molecular Formula | C17H24O4 |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)butan-1-one |

| Standard InChI | InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)9-5-8-15(18)13-6-4-7-14(10-13)19-3/h4,6-7,10,16H,5,8-9,11-12H2,1-3H3 |

| Standard InChI Key | UJFIPIFONSZRTH-UHFFFAOYSA-N |

| SMILES | CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC)C |

| Canonical SMILES | CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC)C |

Introduction

Chemical Structure and Properties

Structural Features

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone features several distinct structural elements:

-

A 5,5-dimethyl-1,3-dioxan-2-yl group, which is a cyclic acetal structure

-

A butyrophenone moiety (four-carbon chain with a phenyl ketone)

-

A methoxy substituent at the 3' position of the phenyl ring

This compound appears in chemical registries with an identified CAS number (898786-42-0), suggesting its existence in chemical catalogs and research applications .

Physical and Chemical Properties

Based on structural analysis and comparisons with similar dioxane derivatives, the following properties can be predicted:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C17H24O4 | Structural analysis |

| Molecular Weight | Approximately 292.37 g/mol | Calculated from molecular formula |

| Physical State | Crystalline solid at room temperature | Similar dioxane derivatives |

| Solubility | Moderate to high solubility in organic solvents (dichloromethane, chloroform); Limited water solubility | Based on functional groups present |

| Melting Point | Approximately 80-95°C | Extrapolated from similar compounds |

| Stability | Stable under standard conditions; Potentially sensitive to strong acids | Acetal functionality characteristics |

| Log P | Approximately 3.2-3.8 | Estimated from structure |

Synthesis Methods

Acetalization Approach

This method would likely involve the reaction of a 4-formylbutyrophenone derivative with 2,2-dimethyl-1,3-propanediol under acid catalysis:

-

Preparation of 3'-methoxy-4-formylbutyrophenone

-

Acetalization reaction with 2,2-dimethyl-1,3-propanediol in the presence of p-toluenesulfonic acid

-

Purification via column chromatography or recrystallization

Cross-Coupling Methodology

An alternative approach might involve:

-

Preparation of 4-(5,5-dimethyl-1,3-dioxan-2-yl)bromobenzene

-

Lithium-halogen exchange followed by addition to 3'-methoxybutyrophenone

-

Oxidation of the resulting alcohol to obtain the target ketone

Critical Synthesis Parameters

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 60-80°C for acetalization | Higher temperatures may cause decomposition |

| Catalyst | p-Toluenesulfonic acid (1-5 mol%) | Crucial for acetalization reaction |

| Solvent | Toluene or benzene | Facilitates water removal via azeotrope formation |

| Reaction Time | 6-12 hours | Longer times may lead to side reactions |

| Water Removal | Dean-Stark apparatus | Essential for driving equilibrium toward product |

Applications and Research Significance

| Potential Activity | Proposed Mechanism | Confidence Level |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators | Low (inferential) |

| Anticancer | Cell cycle modulation or apoptosis induction | Low (based on structural similarities) |

| Antioxidant | Free radical scavenging via methoxy group | Low (theoretical) |

| Enzyme modulation | Interaction with specific binding pockets | Low (speculative) |

Structural Comparisons with Related Compounds

Comparative Analysis

The properties and behaviors of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone can be better understood through comparison with structurally related compounds:

| Compound | Structural Difference | Predicted Impact on Properties |

|---|---|---|

| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone | Additional phenyl ring instead of methoxy group | Increased lipophilicity; different electronic distribution |

| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone | Methoxy at 2' vs 3' position | Altered hydrogen bonding capacity; different steric effects |

| 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde | Aldehyde vs. ketone functionality; shorter chain | Higher reactivity; different geometrical arrangement |

Structure-Activity Relationship Considerations

The 3'-methoxy positioning likely influences:

-

Electronic distribution across the aromatic system

-

Hydrogen bonding capability and molecular recognition

-

Metabolic stability and pharmacokinetic properties

-

Conformational preferences and molecular packing

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Predicted proton NMR spectral features:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Dioxane methyl protons | 0.8-1.2 | Singlets | 6H |

| Butyrophenone chain protons | 1.7-2.7 | Multiplets | 6H |

| Dioxane ring protons | 3.4-4.0 | Multiplets | 5H |

| Methoxy protons | 3.8-3.9 | Singlet | 3H |

| Aromatic protons | 6.8-7.6 | Complex multiplets | 4H |

Predicted carbon-13 NMR spectral features:

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl carbons (dioxane) | 20-30 |

| Aliphatic chain carbons | 25-40 |

| Quaternary carbon (dioxane) | 30-35 |

| Methoxy carbon | 55-60 |

| Dioxane ring carbons | 70-80 |

| Acetal carbon | 100-105 |

| Aromatic carbons | 110-160 |

| Carbonyl carbon | 195-205 |

Infrared Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3020-3080 | Medium |

| C-H stretch (aliphatic) | 2850-2950 | Strong |

| C=O stretch (ketone) | 1680-1700 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O-C stretch (dioxane) | 1050-1150 | Strong |

| C-O stretch (methoxy) | 1240-1270 | Medium |

Mass Spectrometry

Predicted fragmentation pattern might include:

-

Molecular ion at m/z 292

-

Loss of methyl radical (M-15)

-

Fragmentation of dioxane ring

-

McLafferty rearrangement of the ketone

Research Challenges and Future Directions

Synthesis Optimization

Future research could focus on:

-

Developing more efficient and scalable synthesis routes

-

Exploring green chemistry approaches with reduced environmental impact

-

Investigating catalytic systems for improved yields and selectivity

-

Studying the stability and shelf-life under various storage conditions

Analytical Challenges

| Challenge | Recommended Approach | Expected Outcome |

|---|---|---|

| Isomer separation | Chiral HPLC or SFC | Identification of enantiomeric purity |

| Trace analysis | LC-MS/MS with MRM mode | Detection limits in ng/mL range |

| Structural confirmation | 2D NMR (HSQC, HMBC) | Unambiguous structural assignment |

| Polymorphism detection | Powder XRD and DSC | Identification of crystal forms |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume